3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Key structural elements include:
- 4-Chlorophenyl group at position 3: Enhances lipophilicity and may influence target binding through hydrophobic interactions.
- 2-Methoxyphenyl carboxamide at position 7: Provides hydrogen-bonding capability via the methoxy oxygen and carboxamide NH.
- 5-Methyl group and 2,4-dioxo motifs: Stabilize the bicyclic core and modulate electronic properties.
The compound’s design aligns with trends in kinase inhibitor development, where pyrrolopyrimidine derivatives are optimized for selectivity and potency .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4/c1-25-11-14(19(27)23-15-5-3-4-6-16(15)30-2)17-18(25)20(28)26(21(29)24-17)13-9-7-12(22)8-10-13/h3-11H,1-2H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOVRXRZTXDOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 2-methoxyaniline to form an intermediate Schiff base, followed by cyclization with a suitable diketone to form the pyrrolo[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its anticancer activity . Research has shown that derivatives of pyrrolopyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : The compound acts by inhibiting specific enzymes that are critical for cancer cell proliferation. This includes targeting pathways involved in cell cycle regulation and apoptosis.
- Case Studies : A study found that similar compounds demonstrated potent antiproliferative activity against HeLa cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit histone deacetylases (HDACs) . HDAC inhibitors are a class of compounds that have shown promise in cancer therapy due to their ability to alter gene expression and induce cell cycle arrest.
- Synthesis and Testing : Various derivatives were synthesized and tested for HDAC inhibition. The results indicated that modifications to the structure could enhance potency and selectivity .
Neuroprotective Effects
Emerging research suggests that pyrrolopyrimidine derivatives may possess neuroprotective properties . This is particularly relevant in the context of neurodegenerative diseases.
- Research Findings : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Activity
Some studies indicate that pyrrolopyrimidine derivatives exhibit antimicrobial properties against a range of bacterial strains.
- Mechanism and Efficacy : The antimicrobial activity is believed to result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. Further studies are required to elucidate the precise mechanisms involved .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of these compounds.
| Modification | Effect on Activity |
|---|---|
| Substitution at position 7 | Increased anticancer activity |
| Variation in the methoxy group | Altered enzyme inhibition profiles |
| Chlorine substitution | Enhanced selectivity for cancer cells |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolopyrimidine Derivatives
Key Observations :
Table 2: Bioactivity Trends in Pyrrolopyrimidine Derivatives
Key Findings :
- Hydrophobic Groups : 4-Chlorophenyl (target compound) and 4-methylphenyl () are common in kinase inhibitors, suggesting shared target profiles.
- Solubility Modifiers : The 2-methoxyphenyl carboxamide in the target compound contrasts with sulfamoyl groups in , which may reduce solubility but improve target affinity.
- Dioxo vs.
Physicochemical Properties
Table 4: Property Comparison
Biological Activity
The compound 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of pyrrolopyrimidine derivatives often involves multi-step organic reactions. The target compound can be synthesized using a combination of cyclization and functional group modifications. A typical synthetic route may include:
- Formation of the pyrrolopyrimidine core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of substituents : The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions.
The synthetic pathway should be optimized for yield and purity to ensure the biological activity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar pyrrolopyrimidine compounds. For example, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines:
- HeLa Cells : Compounds with similar structures demonstrated IC50 values ranging from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
- Mechanism of Action : The mechanism is believed to involve inhibition of key enzymes involved in cancer cell proliferation and survival, possibly through modulation of histone deacetylases (HDACs) .
Antiviral Activity
Some derivatives of pyrrolopyrimidine have been evaluated for antiviral activity, particularly against HIV-1. Research indicates that modifications to the core structure can enhance antiviral potency:
- Potency : Certain analogs have shown single-digit micromolar potencies against HIV-1 .
- Resistance : Structural flexibility within these compounds may contribute to their efficacy against resistant strains of the virus.
Antiparasitic Activity
There is also emerging evidence suggesting that pyrrolopyrimidine derivatives may exhibit antiparasitic activity:
- Targeting PfATP4 : Some compounds have been shown to inhibit PfATP4-associated Na+-ATPase activity in Plasmodium falciparum, indicating potential as antimalarial agents .
Case Study 1: Anticancer Efficacy
A recent study focused on a series of pyrrolopyrimidine derivatives structurally related to the target compound. These derivatives were tested for their cytotoxic effects on HeLa cells:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 0.69 | HDAC inhibition |
| Compound B | 2.29 | DNA intercalation |
| Target Compound | TBD | TBD |
The results indicated that structural modifications could significantly impact biological activity.
Case Study 2: Antiviral Activity
In another study investigating antiviral properties, a series of pyrrolopyrimidine derivatives were screened against HIV-1:
| Compound | EC50 (μM) | Resistance Profile |
|---|---|---|
| Compound C | 0.045 | Effective against resistant strains |
| Compound D | 0.120 | Moderate efficacy |
| Target Compound | TBD | TBD |
These findings suggest that careful design and modification of the compound can lead to enhanced antiviral properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
